molecular formula C22H19N5OS B2592577 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 905668-11-3

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2592577
CAS No.: 905668-11-3
M. Wt: 401.49
InChI Key: YTJIBSSULNVPPE-UHFFFAOYSA-N
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Description

The compound 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-(1H-imidazol-1-yl)phenyl group at position 6 and a thioether-linked acetamide moiety at position 2. The acetamide group is further functionalized with a 2-methylphenyl substituent. This structure integrates heterocyclic motifs (pyridazine and imidazole) known for their roles in medicinal chemistry, particularly in targeting enzymes or receptors involved in signaling pathways .

The structural validation of this compound likely employed crystallographic methods such as the SHELX software suite, which is widely used for small-molecule refinement and structure solution . Techniques described in Structure Validation in Chemical Crystallography (e.g., analysis of residual electron density, bond-length accuracy) would ensure the precision of its geometric parameters .

Properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-16-4-2-3-5-19(16)24-21(28)14-29-22-11-10-20(25-26-22)17-6-8-18(9-7-17)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIBSSULNVPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acetamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced imidazole and pyridazine derivatives

    Substitution: Nitrated or halogenated aromatic derivatives

Mechanism of Action

The mechanism of action of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the pyridazine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compound 11p

(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) shares the acetamide backbone but differs in its core structure, incorporating a benzodiazepine and pyrimidopyrimidine system .

Feature Target Compound Compound 11p
Core Structure Pyridazine with imidazole-phenyl substitution Benzodiazepine-pyrimidopyrimidine hybrid
Key Functional Groups Thioether, imidazole, 2-methylphenyl acetamide Enamine, pyrimidopyrimidine, 6-methylpyridinylamino
Molecular Weight ~439.5 g/mol (estimated) ~708.8 g/mol (calculated)
Putative Targets Kinases, cytochrome P450 enzymes (hypothesized) Protein kinases, epigenetic regulators (e.g., bromodomains)

Other Pyridazine Derivatives

Pyridazine-based analogues, such as 6-(4-methoxyphenyl)pyridazin-3-amine , lack the imidazole and thioether-acetamide substituents. These simpler derivatives often exhibit reduced target selectivity compared to the target compound, underscoring the importance of the imidazole and acetamide groups in enhancing binding interactions .

Research Findings and Limitations

Key Insights

  • Validation Gaps : While crystallographic data (via SHELX) confirm its geometric parameters , experimental pharmacological data (e.g., IC₅₀ values, toxicity profiles) are absent in the provided evidence, limiting direct functional comparisons.

Biological Activity

The compound 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is an intriguing molecule in medicinal chemistry, primarily due to its complex structure that incorporates imidazole and pyridazine rings. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H19N5O2SC_{22}H_{19}N_5O_2S, with a molecular weight of approximately 417.4 g/mol . The structure features:

  • An imidazole ring that may interact with metal ions or enzyme active sites.
  • A pyridazine ring capable of binding to nucleic acids or proteins.
  • A sulfanyl group that enhances the compound's reactivity and potential bioactivity.

The biological activity of this compound is hypothesized to arise from its ability to modulate various biological pathways through specific molecular interactions:

  • The imidazole moiety can act as a ligand for metal ions, influencing enzymatic activities.
  • The pyridazine ring may facilitate interactions with cellular receptors or nucleic acids, potentially leading to altered gene expression or signal transduction pathways.

These interactions suggest that the compound could have applications in targeting diseases related to enzyme dysfunction or aberrant signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing imidazole and pyridazine structures exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against pathogens such as Aspergillus fumigatus, which is known for causing pulmonary infections. The mechanism often involves disruption of microbial cell wall integrity or interference with metabolic pathways essential for pathogen survival .

Anticancer Activity

Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's unique structure suggests potential anticancer properties, particularly through the modulation of apoptosis-related proteins and cell cycle regulators .

Case Studies

  • Study on Antifungal Activity : A study investigated the antifungal properties of imidazole-containing compounds similar to this one, revealing effective inhibition against various fungal strains, suggesting a promising avenue for treating fungal infections .
  • Anticancer Research : In vitro studies have shown that related compounds can significantly reduce the viability of cancer cell lines, indicating potential for development into anticancer therapeutics .

Comparative Analysis with Similar Compounds

Table 1 summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityReference
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideAntimicrobial
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideAnticancer

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